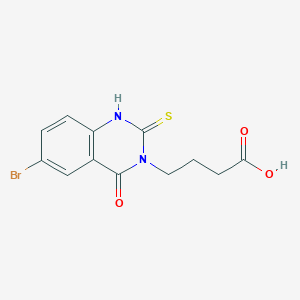

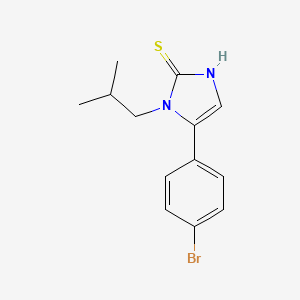

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides . The synthesized compounds were evaluated for their in vitro antitumor activity .Molecular Structure Analysis

The molecular structure of this compound includes a 1H-quinazolin-3-yl group attached to a butanoic acid group. The presence of a bromo group and an oxo group further adds to the complexity of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid” are not mentioned in the available resources, similar compounds have been synthesized through reactions with ethanol and amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Microbial Studies

The synthesis of compounds related to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid and their microbial studies highlight the potential of these compounds in antimicrobial applications. A study by Patel et al. (2010) focuses on the synthesis of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and evaluates their antibacterial and antifungal activities, demonstrating significant activity against both Gram-positive and Gram-negative bacteria as well as fungi (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Anticancer Activity

The exploration of quinazolinone derivatives for anticancer activity has been a focal point of research. Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones and found that certain derivatives displayed significant anticancer activity against HT29 and HCT116 cell lines, highlighting the therapeutic potential of these compounds in oncology (Nowak et al., 2015).

Innovative Synthesis Methods

Kut et al. (2020) described the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, showcasing the versatility and potential of quinazolinones in the development of novel compounds with possible pharmaceutical applications (Kut, Onysko, & Lendel, 2020).

Antimicrobial Study of Pyrazolyl Derivatives

Raval et al. (2012) conducted a study on the microwave synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. Their work contributes to the understanding of how structural variations in quinazolinone derivatives can influence antimicrobial activity (Raval, Desai, & Desai, 2012).

Novel Synthesis and Biological Activity

The synthesis of novel 2-(4-Oxo-3,4- Dihydroquinazolin-2-Ylsulfinylmethyl)-3H-Quinazolin-4-One and its derivatives highlights the ongoing efforts to explore the chemical space of quinazolinones for biological applications. Reddy, Naidu, and Dubey (2012) demonstrated an eco-friendly approach to synthesizing these compounds, indicating the potential for green chemistry in drug development (Reddy, Naidu, & Dubey, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAVISARVXSFCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)

![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)

![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)

![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)